4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core linked to a benzothiazole moiety, with additional functional groups that enhance its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Benzamide Formation: The benzamide core is formed by reacting the benzothiazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Sulfamoylation: The final step involves the introduction of the benzyl(ethyl)sulfamoyl group. This can be achieved by reacting the benzamide derivative with benzyl ethyl sulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the benzothiazole ring, potentially leading to the formation of amines or dihydrobenzothiazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or inflammatory conditions.
Industry
In industrial applications, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can intercalate with DNA or interact with protein active sites, while the sulfamoyl group can form hydrogen bonds or electrostatic interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[benzyl(ethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-1,3-benzothiazol-2-yl)benzamide: Lacks the methyl group, potentially altering its chemical properties and interactions.
4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)aniline: Substitutes the benzamide group with an aniline, which could change its binding affinity and specificity.
Uniqueness
The unique combination of functional groups in 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide provides it with distinct chemical and biological properties. The presence of both the benzothiazole and benzamide moieties, along with the sulfamoyl group, allows for a wide range of interactions and reactivities that are not seen in simpler analogs.
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-3-28(15-17-7-5-4-6-8-17)33(30,31)19-12-10-18(11-13-19)23(29)27-24-26-21-16(2)9-14-20(25)22(21)32-24/h4-14H,3,15H2,1-2H3,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZHBSALNCLFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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